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Ethylene in Fruit Ripening: Core Concepts

Ethylene is a gaseous plant hormone that initiates and coordinates the ripening process in climacteric fruits,

characterized by a surge in respiration and ethylene production [1] [2].

¢ Climacteric vs. Non-Climacteric Fruits: Climacteric fruits (e.g., bananas, mangoes, apples,
peaches, tomatoes) can ripen after harvest due to an autocatalytic burst of ethylene production [1]
[3]. Non-climacteric fruits (e.g., grapes, citrus, strawberries) lack this ethylene burst and must be
harvested ripe [1].

¢ Molecular Machinery: Ethylene biosynthesis follows a two-step pathway from methionine via the
enzymes ACC Synthase (ACS) and ACC Oxidase (ACO) [3] [2]. The hormone is perceived by a
family of receptors (e.g., ETR1) on the endoplasmic reticulum, initiating a signaling cascade that
ultimately activates transcription factors (EIN3/EILs and ERFs). These factors turn on genes
responsible for ripening traits like softening, color change, and aroma production [3] [4].

The diagram below illustrates the ethylene biosynthesis and signaling pathway.
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Application Notes: Techniques and Controls

Successful commercial ripening requires precise control over ethylene concentration, temperature, humidity,

and duration [5].

Commercial Ripening Protocol with Ethylene Generators

Objective: To initiate and uniformly ripen climacteric fruits (e.g., mango, banana, avocado) to a pre-

climacteric stage for transport and marketing [5].

Materials:

¢ Airtight Ripening Room: A well-insulated and sealed room with controlled atmosphere capabilities.

e Forced-air Circulation System: To ensure even distribution of temperature, humidity, and ethylene.

e Ethylene Generator: A catalytic device (e.g., Ripe All Ethylene Generator) that produces controlled
amounts of ethylene gas [5].

¢ Temperature and Relative Humidity (RH) Controllers.

e Gas Analyzer: For measuring ethylene, CO2, and O: levels (e.g., using gas chromatography) [1] [5].

e Fruit Pulp Thermometer.
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e Pre-climacteric, mature green fruits.

Procedure:

Room and Fruit Preparation:
o Palletized fruits are loaded into the ripening room, ensuring adequate space for air circulation.
o The room is sealed, and the temperature is set to a product-specific optimum (e.g., 15-22°C for
mangoes, 18-22°C for bananas) [5].
o Relative Humidity is set to 90-95% to prevent fruit desiccation.
Ethylene Application:
o Once the fruit pulp temperature has stabilized at the set point, ethylene gas is introduced into
the room.
o A concentration of 10-150 ppm (parts per million) is typically applied for 24-48 hours,
depending on the fruit type and desired ripening speed [5].
Ventilation:
o After the application period, the room is thoroughly ventilated to remove ethylene and
accumulated COz2, which can inhibit ripening and cause quality defects.
o High COz2 levels ( >1%) should be avoided during the ripening process [5].
Holding Period:
o Following ventilation, fruits are held at the set temperature and humidity until they reach the

desired color and ripeness stage, typically 3-7 days after treatment.

The workflow for this commercial protocol is summarized below.
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Commercial Ethylene Ripening Workflow
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Ripening Regulation and Delay

Ethylene action can be precisely regulated using inhibitors, which is crucial for extending shelf-life and

managing harvest windows [1] [2].

¢ 1-Methylcyclopropene (1-MCP): Sold as SmartFresh for postharvest use, it blocks ethylene
receptors, preventing the hormone from initiating the ripening cascade [1] [2].

¢ Aminoethoxyvinylglycine (AVG): Sold as ReTain for preharvest use, it inhibits ACS activity, thereby
reducing the fruit's internal ethylene production [1] [2].

Experimental Protocols for Researchers

These protocols are designed for laboratory-scale research to study ethylene production and its effects.

Protocol 1: Measuring Internal Fruit Ethylene Production

Objective: To quantify the rate of ethylene production from fruit samples using gas chromatography (GC)
[1][6].

Materials:

e Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a porous polymer
column (e.g., Porapak Q).

e Gas-tight syringes (1 mL).

e Sealed containers (e.g., glass jars with septum ports) of known volume.

e Standard ethylene gas for calibration.

Procedure:

e Sample Incubation: Place a single fruit or a representative tissue sample into a container and seal it.
For larger fruits like apples, a needle can be inserted into the core cavity to withdraw a gas sample

© 2026 Smolecule. All rights reserved. 6/12 Tech Support


https://www.smolecule.com/products/s595908?utm_src=pdf-body-img
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1475496/full
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1475496/full
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1475496/full
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://www.hin.com.au/networks/profitable-stonefruit-research/stonefruit-maturity-and-fruit-quality/ethylene-sampling-protocols
https://www.smolecule.com/products/s595908?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

directly [1].

e Gas Accumulation: Incubate the container at a constant temperature for a predetermined time (e.g.,
1 hour). This allows ethylene to accumulate in the headspace.

e Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample from the container's headspace
(or directly from the fruit core) [1].

¢ GC Analysis: Inject the sample into the GC. The ethylene concentration is calculated by comparing
the peak area to a standard curve.

¢ Calculation: The ethylene production rate is expressed as [Ethylene] * Jar Volume /
(Fruit Weight * Time) (e.g., uL C2Ha kg~ h™1) [6].

Protocol 2: Laboratory-Scale Ethylene Fumigation Experiment

Objective: To assess the impact of exogenous ethylene on ripening parameters in a controlled environment.

Materials:

¢ Airtight desiccators or plastic boxes with sealed lids.

e Ethylene gas cylinder with a known concentration (e.g., 100 ppm in air) or an ethylene-releasing
chemical like Ethephon.

e CO:2 and Oz scrubbers (e.g., soda lime, potassium hydroxide) if needed for long-term experiments.

e Unripe, climacteric fruit at a uniform maturity stage.

Procedure:

¢ Treatment Setup: Randomly assign fruits to treatment groups (e.g., Control, 10 ppm Ethylene, 100
ppm Ethylene). Place each group into a separate, labeled container.
¢ Gas Introduction: For treatment groups, inject a calculated volume of standard ethylene gas through
the septum to achieve the desired final concentration. Control groups are kept in air or have an inert
gas introduced.
¢ Incubation: Seal all containers and place them in a temperature-controlled incubator (e.g., 20°C) in
the dark.
¢ Ventilation: Open containers daily in a fume hood for a short period (e.g., 30 minutes) to prevent CO2
buildup and replenish Oxz.
¢ Data Collection: At regular intervals, destructively sample fruits to measure:
o Firmness: Using a penetrometer.
o Color: Using a colorimeter or by measuring chlorophyll content with a DA-Meter (which
measures the Index of Absorbance Difference, 1AD) [6].
o Soluble Solids Content (SSC): Using a refractometer.
o Ethylene Production Rate: As per Protocol 1.
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o Gene Expression: Analyze transcript levels of key genes (e.g., ACS, ACO, RIN, ERFs) via
gRT-PCR.

Data Presentation and Analysis

Table 1: Ethylene Production and Ripening Parameters in
Climacteric Fruits

This table provides a reference for expected changes in key parameters during ethylene-driven ripening.

. Ethylene . . Recommended
Fruit . Key Ripening Changes Triggered .
Production Peak Commercial Ethylene
Type by Ethylene
(L kg=* h™?) Treatment [5]
Tomato ~10-100 [3] Color (lycopene synthesis), softening  100-150 ppm for 24-48h at
(polygalacturonase activity), aroma 20°C
volatiles
Banana ~10-100 [1] Peel de-greening, pulp sweetening, 10-100 ppm for 24h at 18-
softening 22°C
Apple ~10-100 [1] Skin color development, starch-to- 10-50 ppm for 24-72h at

sugar conversion, aroma production 15-20°C

Mango ~1-10 [1] Skin color change, mesocarp 10-100 ppm for 24-48h at
softening, aroma development 20-22°C

Avocado ~100-1000 [1] Mesocarp softening, oil synthesis, 10-100 ppm for 24-48h at
skin darkening 18-22°C

Table 2: Compounds for Regulating Ethylene Action in
Experimental and Commercial Contexts
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. Application
Compound Mode of Action Example Use Case
Context
Ethephon Releases ethylene upon Pre-harvest, field To accelerate and synchronize
(Ethrel) metabolism [1]. application ripening in tomatoes or cherries
before harvest [1].
1-MCP Binds irreversibly to Postharvest, Extending shelf-life of apples
(SmartFresh) ethylene receptors, blocking  storage facilities and pears by delaying softening

AVG (ReTain)

perception [1] [2].

Inhibits ACC Synthase
(ACS), reducing ethylene
biosynthesis [1] [2].

Pre-harvest,
orchard
application

and over-ripening [1].

Delaying harvest in peaches to
manage fruit load and reduce
pre-harvest drop [1].

Critical Considerations for Protocol Design

¢ Fruit Maturity: Ethylene treatment is only effective on fruits that have reached horticultural
maturity. Immature fruits will not ripen properly even with high ethylene doses [1] [5].

e Temperature Management: Temperature is the most critical factor alongside ethylene. Low
temperatures can inhibit the ripening response, while high temperatures can lead to uneven ripening

and poor quality [5].
e Pathogen Control: High humidity and ethylene create an environment conducive to pathogen

growth. Proper sanitation of ripening rooms and fruit is essential [1].

o Safety Note for Researchers: The ethylene gas used in laboratories is highly flammable. All

experiments involving ethylene cylinders or accumulations in sealed containers must be conducted in
well-ventilated areas, away from ignition sources.

Emerging Research and Future Directions

Current research is moving beyond simple ethylene application to understanding the complex network

controlling ripening.

e Ethylene Crosstalk: The ripening process is modulated by the interplay between ethylene and other
hormones like auxin, abscisic acid (ABA), and jasmonates [2]. For instance, auxin can suppress the
expression of ripening genes, while ABA can promote ethylene biosynthesis [2].

© 2026 Smolecule. All rights reserved.

9/12

Tech Support


https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1475496/full
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1475496/full
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://hundredxag.com/fruit-ripening-with-ethylene/?srsltid=AfmBOoqjrAULetMUtlClMFB6L9EDv9UZu4Brs32JQhEppcDodWCyDLrO
https://hundredxag.com/fruit-ripening-with-ethylene/?srsltid=AfmBOoqjrAULetMUtlClMFB6L9EDv9UZu4Brs32JQhEppcDodWCyDLrO
https://extension.umd.edu/resource/ethylene-and-regulation-fruit-ripening
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1475496/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2024.1475496/full
https://www.smolecule.com/products/s595908?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

e Transcriptional Regulation: Key developmental transcription factors like RIN, NOR, and CNR are
essential for ripening. Evidence suggests they act both upstream and downstream of ethylene
signaling, forming a complex regulatory network [3] [4].

¢ System 1 vs. System 2 Ethylene: Climacteric fruits exhibit two systems of ethylene production.
System 1 is auto-inhibitory and functions in non-ripe and vegetative tissues. The transition to System
2, which is autocatalytic, is the key molecular event that triggers the climacteric ripening surge [3] [4].

Frequently Asked Questions

Is the ethylene used for ripening the same as the sterilizing agent
Ethylene Oxide (EtO)?

No, they are fundamentally different and should not be confused. Ethylene (C2H4) is a natural plant
hormone. Ethylene Oxide (EtO, C2H40) is a synthetic, highly toxic, and flammable gas used to sterilize
medical equipment [7] [8]. Its use is strictly regulated due to its carcinogenicity, and it has no application in

food ripening.

Can all fruits be ripened with ethylene?

No. Only climacteric fruits respond to external ethylene with a complete ripening program. Non-climacteric
fruits may undergo some color changes (de-greening) due to ethylene, but their flavor, sweetness, and aroma

will not improve postharvest [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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